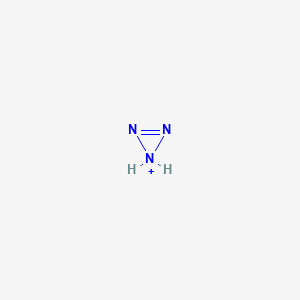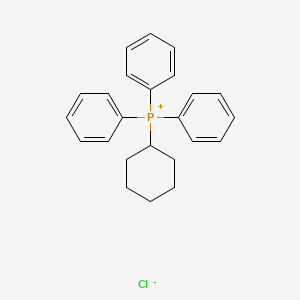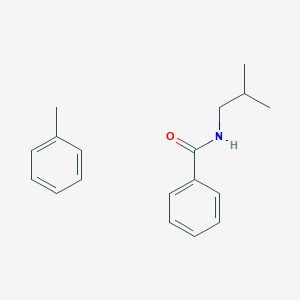
N-(2-methylpropyl)benzamide;toluene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methylpropyl)benzamide: and toluene are two distinct organic compounds. N-(2-methylpropyl)benzamide is an amide derivative, while toluene is a simple aromatic hydrocarbon. Both compounds have significant roles in organic chemistry and various industrial applications.
Métodos De Preparación
N-(2-methylpropyl)benzamide: can be synthesized through the direct condensation of benzoic acids and amines. This reaction is often performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is efficient, eco-friendly, and provides high yields.
Toluene: is typically produced through the catalytic reforming of naphtha in the petroleum industry. It can also be obtained from coal tar during the coking process. The industrial production of toluene involves the dehydrogenation of methylcyclohexane or the disproportionation of xylene .
Análisis De Reacciones Químicas
N-(2-methylpropyl)benzamide: undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can undergo nucleophilic substitution reactions, especially at the benzylic position.
Toluene: is known for its reactivity in:
Friedel-Crafts Alkylation and Acylation: Toluene reacts with alkyl or acyl chlorides in the presence of aluminum chloride to form alkylated or acylated products.
Oxidation: Toluene can be oxidized to benzoic acid using strong oxidizing agents.
Halogenation: It undergoes free radical halogenation at the benzylic position.
Aplicaciones Científicas De Investigación
N-(2-methylpropyl)benzamide: has applications in:
Pharmaceuticals: Used as an intermediate in the synthesis of therapeutic agents.
Agriculture: Employed in the formulation of agrochemicals.
Material Science: Utilized in the production of polymers and resins.
Toluene: is widely used in:
Solvent: Commonly used as an industrial solvent for paints, coatings, and adhesives.
Chemical Synthesis: Serves as a precursor in the synthesis of benzene, benzoic acid, and other chemicals.
Fuel Additive: Used to improve the octane rating of gasoline.
Mecanismo De Acción
N-(2-methylpropyl)benzamide: exerts its effects through interactions with various molecular targets, including enzymes and receptors. The amide group can form hydrogen bonds with biological molecules, influencing their activity and stability .
Toluene: acts primarily as a solvent, dissolving various organic compounds. Its aromatic ring structure allows it to participate in π-π interactions with other aromatic compounds, enhancing its solubilizing power .
Comparación Con Compuestos Similares
N-(2-methylpropyl)benzamide: can be compared with other benzamide derivatives such as:
- N-methylbenzamide
- N-ethylbenzamide
- N-propylbenzamide
These compounds share similar chemical properties but differ in their alkyl substituents, affecting their reactivity and applications .
Toluene: is similar to other aromatic hydrocarbons like:
- Benzene
- Xylene
- Ethylbenzene
Toluene is unique due to its methyl group, which enhances its reactivity in electrophilic substitution reactions compared to benzene .
Propiedades
Número CAS |
90239-31-9 |
|---|---|
Fórmula molecular |
C18H23NO |
Peso molecular |
269.4 g/mol |
Nombre IUPAC |
N-(2-methylpropyl)benzamide;toluene |
InChI |
InChI=1S/C11H15NO.C7H8/c1-9(2)8-12-11(13)10-6-4-3-5-7-10;1-7-5-3-2-4-6-7/h3-7,9H,8H2,1-2H3,(H,12,13);2-6H,1H3 |
Clave InChI |
BYRXFCWEJVMEFR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1.CC(C)CNC(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Chloro-4-[(4-chlorophenyl)sulfanylmethyl]aniline](/img/structure/B14364111.png)
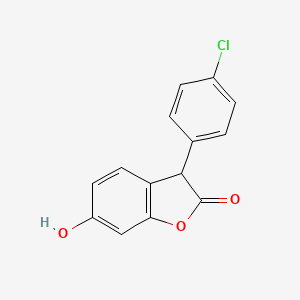
![N-(3-Methoxyphenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14364123.png)
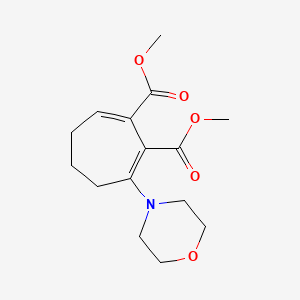
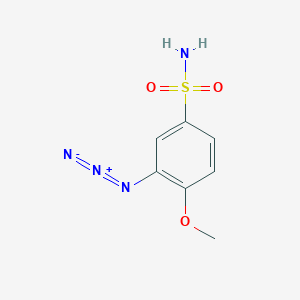
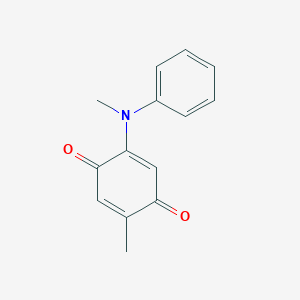
![5-Methyl-2,8,9-trioxa-1lambda~5~-phosphabicyclo[3.3.1]nonan-1-one](/img/structure/B14364144.png)
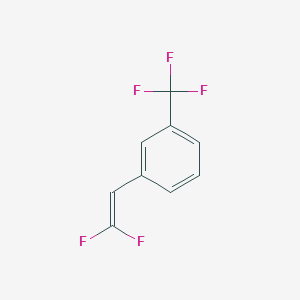
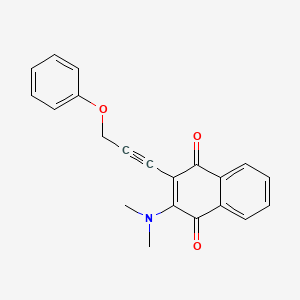
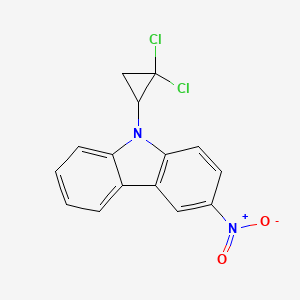
![4-[(Methylcarbamoyl)amino]-N-(4-methylpyridin-2-yl)benzamide](/img/structure/B14364178.png)
![1H-Indeno[1,2-b]pyridine-2,4(3H,5H)-dione](/img/structure/B14364182.png)
